Sporeamicin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

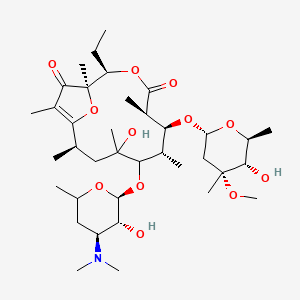

Sporeamicin A is a new macrolide antibiotic isolated from Saccaropolyspora.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Broad-spectrum Antibiotic Activity

Sporeamicin A exhibits significant antibacterial activity against a range of pathogenic bacteria. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The compound's mode of action involves disrupting bacterial cell membranes and inhibiting macromolecular synthesis, which is critical for bacterial survival and replication .

Clinical Applications

- Treatment of Infections : this compound has shown promise in treating infections caused by multidrug-resistant bacteria. Its efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa positions it as a potential candidate for clinical use in managing nosocomial infections .

- Combination Therapy : Research indicates that this compound can be used in combination with other antibiotics to enhance therapeutic outcomes. This synergistic effect may help overcome antibiotic resistance, a growing concern in infectious disease management .

Therapeutic Uses

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of this compound. It has been shown to reduce inflammation in various models, suggesting its potential as a treatment for inflammatory diseases. For instance, the compound demonstrated significant inhibition of pro-inflammatory cytokines in activated macrophage cell lines, indicating its role as an immunomodulatory agent .

Immunosuppressive Potential

This compound's immunosuppressive properties have been investigated for their application in transplant medicine and autoimmune diseases. By modulating immune responses, it may serve as an adjunct therapy to prevent graft rejection or manage autoimmune conditions .

Agricultural Applications

Biopesticide Development

The antimicrobial properties of this compound extend to agricultural applications, particularly as a biopesticide. Its ability to inhibit plant pathogens makes it a candidate for developing environmentally friendly pest control solutions. Research into its efficacy against fungal pathogens affecting crops could lead to new formulations that reduce reliance on synthetic pesticides .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Preparation of Sporeamicin A

This compound (SRM-A) was prepared by Toyo Jozo Laboratories . The process was terminated using acetonitrile and centrifugation .

Interaction with Serum

In vitro assays examined the interaction of this compound with sera from humans, dogs, rats, and mice . The antibiotic was stable in the presence of human and dog sera but was slightly hydrolyzed by rat and mouse sera . The extent of binding of this compound to serum protein varied among species, with a high degree of binding observed in human serum . The binding rate of this compound was similar to other erythromycin derivatives but lower than RU 28965 .

Antimicrobial Activity

This compound exhibits activity against Gram-positive bacteria but not against Gram-negative bacteria . It is approximately two-fold less active than erythromycin against Gram-positive bacteria, and erythromycin-resistant strains of S. aureus and S. pyogenes are cross-resistant to this compound .

MIC Values of this compound and Erythromycin Against Various Bacteria

In Vivo Activity

This compound was effective in vivo against experimental infections caused by S. aureus Smith, S. pyogenes S-23, and S. pneumoniae DP-III in mice .

In Vivo Potency of this compound in Mouse Protection Tests

Plasma Levels and Tissue Distribution

In mice, the plasma level of this compound was higher than that of erythromycin stearate following oral administration . This enhanced bioavailability of this compound was also evident in rats .

Drug Concentrations in Tissues After a Single Oral Administration of this compound to Fasted Rats

| Tissue | Drug | Concentration (µg/g or ml) |

|---|---|---|

| Plasma | This compound | See values below |

| Time after administration (hours) | 0.25 | 0.5 | 1.0 | 2.0 | 4.0 | 6.0 |

|---|---|---|---|---|---|---|

| This compound (µg/ml) | 1.8 ±0.2 | 3.0±0.7 | 5.9 ±2.2 | 5.7 ±1.3 | 3.4 ±0.8 | 2.0 ±0.3 |

| *Data from single oral administration of this compound to fasted rats . |

This compound and related compounds

Spiramycin, a macrolide antibiotic and antiparasitic, is used to treat toxoplasmosis and various other infections of soft tissues . S. ambofaciens ATCC 23877 produces three components forming the “spiramycin complex,” namely, spiramycin I, spiramycin II, and spiramycin III .

Eigenschaften

CAS-Nummer |

131418-65-0 |

|---|---|

Molekularformel |

C37H63NO12 |

Molekulargewicht |

713.9 g/mol |

IUPAC-Name |

(1R,2R,5R,6S,7S,11R)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione |

InChI |

InChI=1S/C37H63NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-19,21-27,29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19?,21+,22-,23+,24+,25-,26+,27-,29+,31+,32?,34+,35?,36-,37-/m1/s1 |

InChI-Schlüssel |

SZZIJYBWFJCYOX-DHWUZCQFSA-N |

SMILES |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

Isomerische SMILES |

CC[C@@H]1[C@@]2(C(=O)C(=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C |

Kanonische SMILES |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sporeamicin A; L53-18 A; L 53-18 A; L-53-18 A; SRM-A; SRM A; SRMA; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.